REACTION_CXSMILES
|
[C:1]([NH:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][CH3:18])=[CH:11][CH:10]=1)=[S:7])([O:3][CH3:4])=[O:2].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:4][O:3][C:1](=[O:2])[NH:5][C:6]1[S:7][C:10]2[CH:11]=[C:12]([O:15][CH2:16][CH2:17][CH3:18])[CH:13]=[CH:14][C:9]=2[N:8]=1 |f:1.2,3.4.5,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)NC(=S)NC1=CC=C(C=C1)OCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a stirred suspension of 2.2 g
|
Type
|
ADDITION
|
Details
|
is then added to this reaction mixture
|
Type
|
EXTRACTION
|
Details
|
It is then extracted by 2 × 50 ml chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts are dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
to give 2 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(NC=1SC2=C(N1)C=CC(=C2)OCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |